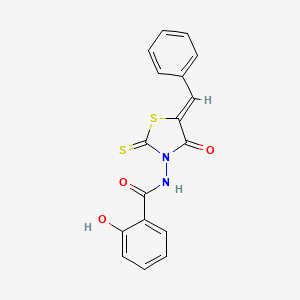

N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide

Beschreibung

Eigenschaften

Molekularformel |

C17H12N2O3S2 |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide |

InChI |

InChI=1S/C17H12N2O3S2/c20-13-9-5-4-8-12(13)15(21)18-19-16(22)14(24-17(19)23)10-11-6-2-1-3-7-11/h1-10,20H,(H,18,21)/b14-10- |

InChI-Schlüssel |

XCZNMNROVOIHOT-UVTDQMKNSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |

Kanonische SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation Protocol

-

Substrate : 4-oxo-2-thioxo-thiazolidin-3-yl intermediate.

-

Aldehyde : Benzaldehyde or substituted benzaldehydes (e.g., 4-fluorobenzaldehyde).

-

Conditions :

-

Workup : The product is filtered, washed with ice-cold ethanol, and crystallized.

This step yields the 5-benzylidene-thiazolidinone scaffold, confirmed by the disappearance of the aldehyde proton signal in ¹H-NMR.

Coupling with 2-Hydroxybenzamide

The final step involves amidating the thiazolidinone nitrogen with 2-hydroxybenzamide. Two approaches are documented:

Direct Amidation

-

Reagents :

-

2-Hydroxybenzoyl chloride.

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

-

Base : Triethylamine (TEA) to scavenge HCl.

-

Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

-

Purification : Column chromatography using silica gel and ethyl acetate/hexane eluents.

Carbodiimide-Mediated Coupling

-

Activating Agent : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Co-reagent : N-Hydroxysuccinimide (NHS) to enhance efficiency.

-

Yield Optimization : Excess 2-hydroxybenzamide (1.2 equiv) improves conversion.

Analytical Characterization

Synthetic intermediates and the final product are validated using spectroscopic and chromatographic methods:

Challenges and Optimization Strategies

Stereochemical Control

The Z-configuration of the benzylidene group is thermodynamically favored due to conjugation with the thiazolidinone’s carbonyl group. Microwave-assisted synthesis (100°C, 30 min) enhances selectivity and reduces side products.

Purification Difficulties

Scalability

Pilot-scale reactions (100 g) require slow aldehyde addition to prevent exothermic side reactions.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(5-Benzyliden-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann je nach Oxidationsmittel und den verwendeten Bedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Thioxo-Gruppe in ein Thiol oder andere reduzierte Formen umwandeln.

Substitution: Die Benzyliden-Gruppe kann elektrophile oder nucleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter geeigneten Bedingungen eingesetzt, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und den verwendeten Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Thiole oder andere reduzierte Derivate erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Benzyliden-Derivaten mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: CHNOS

Molecular Weight: 279.33 g/mol

CAS Number: 1151944-57-8

Melting Point: 247-248 °C

Density: 1.54 g/cm³

The compound features a thiazolidinone ring structure, which contributes to its biological activity. The presence of both thio and oxo groups enhances its reactivity and interaction with biological targets.

Antidiabetic Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antidiabetic properties. For instance, compounds similar to N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. A study indicated that such compounds could reduce hyperglycemia and oxidative stress in diabetic models, suggesting their potential as therapeutic agents for diabetes management .

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of thiazolidinone derivatives. This compound has demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis, indicating its potential as a lead compound for developing new antibiotics .

Polymerization Initiators

The unique chemical structure of this compound allows it to act as a polymerization initiator in the synthesis of novel polymers. Its ability to undergo radical reactions makes it suitable for creating high-performance materials with tailored properties .

Photostability Enhancers

In material science, compounds like this compound are being researched for their ability to enhance the photostability of polymers used in coatings and plastics. The incorporation of such thiazolidinone derivatives can improve the durability and longevity of materials exposed to UV radiation .

Case Studies

Wirkmechanismus

The mechanism of action of N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. For example, its antimicrobial activity may result from disrupting bacterial cell walls or inhibiting essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity :

- Compared to simpler arylidene derivatives (e.g., 5a–5c in ), it exhibits moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .

- Derivatives with electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl) in ) show superior activity (MIC: 2–4 µg/mL) due to increased lipophilicity and membrane penetration .

Antioxidant Potential:

- The phenolic -OH group in the target compound contributes to radical scavenging (IC₅₀: 18 µM in DPPH assay), outperforming non-phenolic analogs (e.g., 4-methylbenzamide in , IC₅₀: 45 µM) .

Physicochemical Properties

| Property | Target Compound | Indole Derivative () | Trifluoromethyl Derivative () |

|---|---|---|---|

| Molecular Weight (g/mol) | 380.4 | 379.5 | 486.5 |

| Melting Point (°C) | 210–212 | 198–200 | 245–247 |

| Solubility (DMSO) | High | Moderate | Low |

- The indole derivative () exhibits lower melting points and moderate solubility, likely due to planar indole stacking .

- Nitro or bromo substituents (e.g., ) reduce solubility but enhance thermal stability .

Spectroscopic Characterization

- IR Spectroscopy: Target compound: ν(C=O) at 1705 cm⁻¹ (thiazolidinone), ν(N–H) at 3250 cm⁻¹ (amide) . Indole derivative (): Additional ν(N–H) at 3350 cm⁻¹ (indole NH) .

- ¹H NMR :

Biologische Aktivität

N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide is a compound of significant interest due to its diverse biological activities, particularly in cancer therapy and as an antibacterial agent. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 414.53 g/mol. The compound features a thiazolidine ring, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be significantly lower compared to standard chemotherapeutic agents, indicating potent anticancer activity .

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. Molecular docking studies suggest that it interacts with key proteins involved in cell survival pathways .

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against various bacterial strains:

- Bacterial Inhibition : The compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

- Mechanism : It is believed that the thiazolidine moiety contributes to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Functional Groups : Substituents on the benzamide and thiazolidine rings play a significant role in enhancing biological activity. For instance, modifications at the 2-hydroxy position have been linked to improved anticancer efficacy .

- Comparative Analysis : A comparative study with analogs revealed that compounds with electron-withdrawing groups at specific positions exhibited higher potency against cancer cell lines, suggesting that electronic effects significantly influence biological activity .

Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 and A549 cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 10 µM for MCF-7 cells and 15 µM for A549 cells. Apoptotic markers were measured using flow cytometry, confirming the induction of apoptosis .

Study 2: Antimicrobial Properties

A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The MIC was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an alternative therapeutic agent against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiazolidinone derivatives can be prepared by reacting 2-hydroxybenzamide with substituted benzaldehydes in the presence of thioglycolic acid under reflux conditions. Reaction progress is monitored by TLC, and purification is achieved via column chromatography using silica gel with hexane-ethyl acetate gradients .

- Key Parameters : Solvent choice (e.g., methanol or pyridine), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., TBHP as an oxidant in ) significantly influence yield .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and carbon frameworks. For instance, the thioxo group () appears at ~165–170 ppm in C NMR .

- IR : Stretching vibrations for (1650–1750 cm) and (1150–1250 cm) confirm core functional groups .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data in preclinical studies?

- Methodological Answer : Contradictions (e.g., variable IC values across cell lines) may arise from assay conditions or cellular uptake differences. Strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., used 0.1–100 µM ranges).

- Metabolic Stability Assays : Assess compound degradation in serum or liver microsomes.

- Structural Analog Comparison : Compare with derivatives (e.g., ’s SAR analysis of substituted benzamides) to identify pharmacophore essentials .

Q. What strategies optimize synthetic yield and purity for scale-up?

- Methodological Answer :

- Reaction Monitoring : Use TLC or HPLC to track intermediates (e.g., used TLC with hexane-EtOAC).

- Crystallization : Recrystallization from methanol or ethanol improves purity (e.g., ).

- Catalyst Screening : Evaluate bases (e.g., pyridine in ) or oxidants (e.g., TBHP in ) for efficiency .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Predict binding to target enzymes (e.g., PFOR inhibition in ) using software like AutoDock or Schrödinger.

- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl groups in ) to guide derivatization .

Q. What crystallographic techniques are suitable for resolving hydrogen-bonding networks in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELX ( ) for refinement. Key steps include:

- Data collection at 298 K with a Bruker CCD diffractometer ( ).

- Hydrogen placement via riding models (C–H = 0.93 Å, N–H = 0.86 Å).

- Intermolecular Interaction Analysis : Identify classical (N–H···N) and non-classical (C–H···O/F) bonds using Mercury or Olex2 .

Q. How do substituents on the benzylidene ring influence bioactivity?

- Methodological Answer :

- SAR Studies : Compare analogs with electron-withdrawing (e.g., –Cl, –CF) vs. donating (–OCH) groups. For example, showed 5-chloro derivatives (e.g., Compound 51) had enhanced antitubercular activity.

- LogP Analysis : Measure hydrophobicity to correlate with membrane permeability (e.g., ’s antitumor compound with –CF substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.